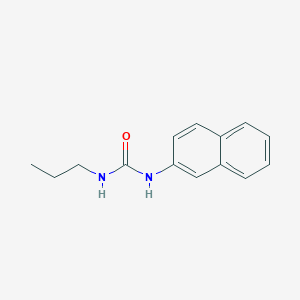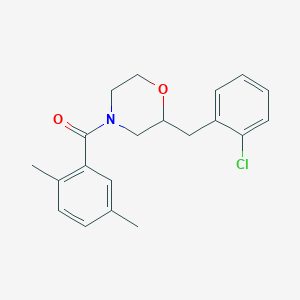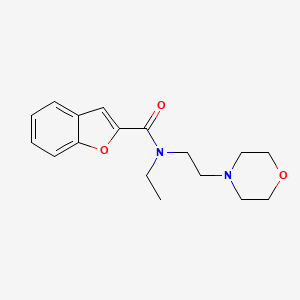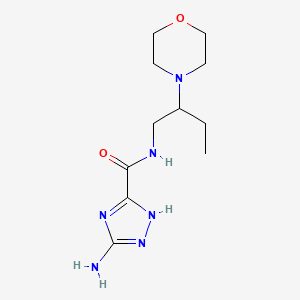
N-2-naphthyl-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate or carbamoyl chloride with an amine . In the case of naphthyl-containing compounds, they can be produced by distillation and fractionation of petroleum or coal tar . However, specific synthesis methods for “N-2-naphthyl-N’-propylurea” are not found in the available resources.
Molecular Structure Analysis
The molecular structure of “N-2-naphthyl-N’-propylurea” is not explicitly provided in the available resources. However, based on its name, it likely contains a naphthyl group and a propylurea group .
Chemical Reactions Analysis
Specific chemical reactions involving “N-2-naphthyl-N’-propylurea” are not found in the available resources. However, naphthalene derivatives are known to participate in various organic reactions due to their electron-rich aromatic framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-2-naphthyl-N’-propylurea” are not explicitly provided in the available resources. However, properties of similar compounds, such as N-propylurea, include a molecular weight of 102.135 Da, and various calculated properties such as a boiling point of 467.49 K and a melting point of 320.69 K .
Mécanisme D'action
The mechanism of action of “N-2-naphthyl-N’-propylurea” is not explicitly mentioned in the available resources. However, naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Safety and Hazards
Specific safety and hazard information for “N-2-naphthyl-N’-propylurea” is not available in the resources. However, naphthalene and its derivatives can be hazardous. For example, 2-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential for acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .
Orientations Futures
While specific future directions for “N-2-naphthyl-N’-propylurea” are not mentioned in the available resources, naphthalene derivatives have been highlighted for their potential in various fields, including medicinal chemistry research, due to their wide range of biological activities . Further research and development could explore the potential applications of “N-2-naphthyl-N’-propylurea” in these areas.
Propriétés
IUPAC Name |
1-naphthalen-2-yl-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-9-15-14(17)16-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSBWFBIHLXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B5258676.png)
![6-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5258681.png)
![4-[2-(acetylamino)-3-oxo-3-(1-piperidinyl)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5258707.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpentanamide](/img/structure/B5258722.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5258729.png)
![2-{2-chloro-4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenoxy}acetamide](/img/structure/B5258737.png)
![2-[benzoyl(phenylsulfonyl)amino]phenyl benzoate](/img/structure/B5258745.png)
![1-acetyl-N-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5258747.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5258753.png)
![1-acetyl-N-[2-(pyridin-3-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B5258754.png)

